molecular formula C12H10IN3O3 B2756846 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 339018-07-4

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2756846
CAS No.: 339018-07-4
M. Wt: 371.134
InChI Key: SYKOPIBYUPRMHK-UHFFFAOYSA-N
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Description

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with the molecular formula C12H10IN3O3 This compound is notable for its unique structure, which includes an iodopyridine moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the iodopyridine intermediate: This step involves the iodination of a pyridine derivative using iodine and a suitable oxidizing agent.

    Construction of the oxazole ring: The iodopyridine intermediate is then reacted with an appropriate oxazole precursor under cyclization conditions.

    Acetylation and carboxamide formation: The final steps involve acetylation of the oxazole ring and subsequent formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The iodopyridine moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The iodopyridine moiety can engage in halogen bonding with target proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-4-isoxazolecarboxamide
  • N-(5-iodopyridin-2-yl)-3-(methoxyethanimidoyl)-5-methyl-4-isoxazolecarboxamide

Uniqueness

Compared to similar compounds, 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both acetyl and carboxamide functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 339018-07-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C12_{12}H10_{10}I N3_3O3_3
  • Molar Mass : 371.13 g/mol
  • Functional Groups : It includes an acetyl group, a 5-iodopyridine moiety, and a carboxamide functional group, contributing to its electrophilic nature and potential interactions with biological targets .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the iodine atom may enhance the compound's electrophilicity, facilitating interactions with microbial targets.
  • Cytotoxicity : Research has shown that derivatives of similar oxazole compounds can exhibit cytotoxic effects on various cancer cell lines. The specific activity of this compound in this regard remains to be fully explored .

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of oxazole derivatives against various bacterial strains, including resistant strains such as MRSA. For example, compounds structurally related to this compound demonstrated superior activity compared to standard antibiotics like ciprofloxacin .

CompoundActivity Against MRSAActivity Against Gram-negative Bacteria
Compound AEffectiveModerate
Compound BHighly EffectiveEffective
3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl...Pending Further StudyPending Further Study

Cytotoxicity Studies

In cytotoxicity assays involving human cell lines (e.g., L929 fibroblasts), certain derivatives exhibited varying degrees of toxicity. The results indicated that while some compounds increased cell viability, others led to significant cytotoxic effects at higher concentrations:

Dose (µM)Compound A (24h)Compound B (24h)3-acetyl-N-(5-Iodopyridin... (24h)
20077%68%Pending Further Study
15089%104%Pending Further Study
10092%92%Pending Further Study

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antiviral Research : Investigations into the inhibition of host kinases AAK1 and GAK have shown promise for compounds derived from similar structures in combating viral infections like Dengue. The structural similarities may suggest a pathway for developing antiviral agents from this compound .
  • Cancer Therapeutics : The cytotoxic potential against various cancer cell lines positions this compound as a candidate for further development in oncology research.

Properties

IUPAC Name

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN3O3/c1-6(17)11-10(7(2)19-16-11)12(18)15-9-4-3-8(13)5-14-9/h3-5H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKOPIBYUPRMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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